molecular formula C8H18N2O B2537250 1-Morpholin-4-ylmethyl-propylamine CAS No. 847798-58-7

1-Morpholin-4-ylmethyl-propylamine

Cat. No. B2537250
CAS RN: 847798-58-7
M. Wt: 158.245
InChI Key: HJMLSYDTXOCXOO-UHFFFAOYSA-N
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Description

1-Morpholin-4-ylmethyl-propylamine is a chemical compound with the CAS Number: 847798-58-7 and a molecular weight of 158.24 . It has a linear formula of C8H18N2O .


Synthesis Analysis

The synthesis of morpholines, which includes this compound, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H18N2O . The InChI Code for this compound is 1S/C8H18N2O/c1-2-8(9)7-10-3-5-11-6-4-10/h8H,2-7,9H2,1H3 .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

  • Context: Research has explored compounds like 1-Morpholin-4-ylmethyl-propylamine for their potential as neurokinin-1 receptor antagonists. This is particularly relevant in developing treatments for conditions like emesis (nausea and vomiting) and depression.
  • Study: One study described a water-soluble neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Green Polymerization

  • Context: The green polymerization of derivatives of Morpholin-4-ylmethyl-propylamine has been a subject of interest, particularly in producing environmentally friendly polymers.
  • Study: A study reported the synthesis and cationic polymerization of a new monomer, 4-(oxiran-2-ylmethyl)morpholine, using an activated smectite clay catalyst (Seghier & Belbachir, 2016).

Chemical Synthesis and Reactions

  • Context: The compound and its derivatives have been studied for their roles in various chemical reactions, contributing to the synthesis of new chemical entities.
  • Study Examples:
    • Research on novel rearrangements of an N-oxide degradate formed from the oxidation of a morpholine acetal substance P antagonist (Zhao et al., 2004).
    • Development of efficient synthesis methods for compounds involving Morpholin-4-ylmethyl derivatives (Genç & Servi, 2005).

Pharmaceutical Applications

  • Context: Derivatives of this compound have been synthesized and evaluated for various pharmacological activities.
  • Study Example: A study discussed the synthesis and pharmacological evaluation of Schiff bases of 4-(2-Aminophenyl)-Morpholines, which displayed significant analgesic, antiinflammatory, and antimicrobial activities (Panneerselvam et al., 2009).

Spectral and Structural Analysis

  • Context: Understanding the structural and spectral properties of Morpholin-4-ylmethyl-propylamine derivatives is crucial for various scientific applications.
  • Study Example: Structural and spectral analysis of a Mannich base, 3-(Morpholin-4-ylmethyl)-1,3-Benzothiazole-2-Thione, has been conducted, providing insights into its molecular structure and interactions (Franklin et al., 2011).

Safety and Hazards

Safety data sheets indicate that 1-Morpholin-4-ylmethyl-propylamine may be an irritant . It is recommended to handle this compound with good industrial hygiene and safety practice .

properties

IUPAC Name

1-morpholin-4-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-8(9)7-10-3-5-11-6-4-10/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMLSYDTXOCXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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